molecular formula C13H21FN2O2 B8108569 (4-fluoropiperidin-1-yl)((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone

(4-fluoropiperidin-1-yl)((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone

Cat. No.: B8108569
M. Wt: 256.32 g/mol
InChI Key: WBRCVOSPMLXOKA-JLLWLGSASA-N
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Description

(4-fluoropiperidin-1-yl)((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone: is a complex organic compound that features a fluorinated piperidine ring and an octahydropyrano[3,4-c]pyrrol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-fluoropiperidin-1-yl)((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated piperidine derivative, followed by the construction of the octahydropyrano[3,4-c]pyrrol ring system. Key steps may include nucleophilic substitution, cyclization, and functional group transformations under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids depending on the oxidizing agent used.

    Reduction: Reduction reactions may convert ketone groups to alcohols or reduce double bonds within the ring systems.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used in the development of new materials or as a building block in organic synthesis.

Biology: In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

Industry: In the industrial sector, the compound could be used in the development of new polymers or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (4-fluoropiperidin-1-yl)((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

  • (4-chloropiperidin-1-yl)((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone
  • (4-bromopiperidin-1-yl)((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone

Uniqueness: The presence of the fluorine atom in (4-fluoropiperidin-1-yl)((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone imparts unique electronic properties, influencing its reactivity and interactions with molecular targets. This makes it distinct from its chlorinated or brominated analogs, which may have different reactivity profiles and biological activities.

Properties

IUPAC Name

[(3aR,7R,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrol-7-yl]-(4-fluoropiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21FN2O2/c14-10-1-3-16(4-2-10)13(17)12-8-18-7-9-5-15-6-11(9)12/h9-12,15H,1-8H2/t9-,11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRCVOSPMLXOKA-JLLWLGSASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C(=O)C2COCC3C2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1F)C(=O)[C@H]2COC[C@@H]3[C@H]2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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